molecular formula C16H10FeN5O7S B15345589 (4-(4,5-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))iron CAS No. 72479-34-6

(4-(4,5-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))iron

Cat. No.: B15345589
CAS No.: 72479-34-6
M. Wt: 472.2 g/mol
InChI Key: CSKHLGWRCAIZBM-UHFFFAOYSA-K
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Description

This iron(III) complex features a pyrazole backbone substituted with a 2-hydroxy-5-nitrophenylazo group and a benzenesulfonate moiety. The azo (-N=N-) linkage connects the pyrazole ring (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) to the aromatic nitro group, while the sulfonate (-SO₃⁻) group enhances solubility and stabilizes the metal center. Such structures are typically explored for applications in catalysis, dyes, or bioinorganic chemistry due to their redox-active metal center and conjugated π-system .

Properties

CAS No.

72479-34-6

Molecular Formula

C16H10FeN5O7S

Molecular Weight

472.2 g/mol

IUPAC Name

iron(3+);4-[3-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-5-oxidopyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C16H13N5O7S.Fe/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;/h2-8,22-23H,1H3,(H,26,27,28);/q;+3/p-3

InChI Key

CSKHLGWRCAIZBM-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Fe+3]

Origin of Product

United States

Biological Activity

The compound (4-(4,5-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))iron, commonly referred to as Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-)chromate(2-), is a complex organic compound notable for its biological activity and potential applications in various fields, including medicinal chemistry and dye technology.

The molecular formula of the compound is C16H10FeN5O7SC_{16}H_{10}FeN_{5}O_{7}S, with a molecular weight of approximately 433.4 g/mol. It contains functional groups such as azo, sulfonic acid, and pyrazolone, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its azo group, which can undergo reversible changes in electronic structure upon interaction with light or other stimuli. This property is particularly useful in dye applications where color changes are desired. The sulfonic acid group enhances solubility and interaction with substrates, making it effective in various applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazolones, including this compound, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, Schiff bases derived from 4-acylpyrazolones have been widely studied for their high antibacterial activation . The presence of the metal ion (iron in this case) may further enhance the antimicrobial efficacy due to its role in biological systems.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. The presence of hydroxyl groups in the structure may contribute to this activity by donating electrons to neutralize free radicals.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity makes it a potential candidate for further development as an anticancer agent. Preliminary studies suggest that the mechanism may involve apoptosis induction in cancer cells .

Data Tables

Property Value
CAS Number84682-46-2
Molecular Weight433.4 g/mol
SolubilitySoluble in water
Biological ActivityAntimicrobial, Antioxidant
Potential ApplicationsDye chemistry, Anticancer research

Case Studies

  • Antibacterial Efficacy : A study conducted by Li et al. (1997) demonstrated that pyrazolone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the influence of structural modifications on antimicrobial potency.
  • Cytotoxicity Profile : Research published in 2010 evaluated the cytotoxic effects of various pyrazolone derivatives on human cancer cell lines. The results indicated that specific modifications enhanced cytotoxic effects while minimizing toxicity to normal cells.
  • Antioxidant Activity Evaluation : A comparative study assessed the antioxidant properties of several azo compounds, including this one. The findings suggested that the compound effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrazole-azo-sulfonate derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Metal Center Notable Properties
(4-(4,5-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))iron C₁₆H₁₂FeN₅O₇S⁻³* ~500 (estimated) -NO₂ (position 5 on phenyl), -OH (position 2), -SO₃⁻ (position 4 on benzene) Fe³⁺ High charge density, likely paramagnetic, strong absorption in visible spectrum
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide C₁₆H₁₅N₅O₃S 357.39 -SO₂NH₂ (sulfonamide), -Ph (phenyl on pyrazole) None m.p. data unavailable; sulfonamide may enhance bioactivity
Sodium 4-chloro-3-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate C₁₆H₁₂ClN₅O₇S·Na 492.81 -Cl (position 4 on benzene), -NO₂ (position 4 on phenyl), Na⁺ counterion None Enhanced solubility due to Na⁺; nitro at position 4 alters electronic properties
3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxy-5-nitrobenzenesulphonic acid C₁₆H₁₂ClN₅O₇S 453.81 -Cl (position 3 on phenyl), -NO₂ (position 5), -SO₃H None Free sulfonic acid group increases acidity; potential for coordination chemistry

*Estimated based on analogous structures.

Key Differences and Implications

Metal Coordination: The target compound’s Fe³⁺ center distinguishes it from non-metallic analogs. This introduces redox activity and paramagnetism, which are absent in sodium or protonated sulfonate derivatives .

Substituent Positioning :

  • The 2-hydroxy-5-nitro group on the phenyl ring (target compound) creates a steric and electronic environment distinct from analogs with nitro at position 4 () or chlorine substituents (). This affects ligand-metal charge transfer and UV-Vis absorption .
  • The sulfonate group in the iron complex enhances aqueous solubility compared to sulfonamide () or free sulfonic acid () derivatives.

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